1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide
Overview
Description
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules .
Preparation Methods
The synthesis of 1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole nucleus: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling of the indole and piperidine moieties: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors .
Chemical Reactions Analysis
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of quinoline derivatives .
Scientific Research Applications
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide can be compared with other indole derivatives, such as:
1H-indole-3-carboxamide: This compound lacks the piperidine ring and has different biological activities.
2,3-dimethyl-1H-indole: This compound lacks the piperidine and carboxamide groups, resulting in different chemical reactivity and applications.
Piperidine-4-carboxamide: This compound lacks the indole moiety and has different pharmacological properties.
The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-13(2)21(16-6-4-3-5-15(12)16)17(22)11-20-9-7-14(8-10-20)18(19)23/h3-6,14H,7-11H2,1-2H3,(H2,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXHDOZVVEXMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC(CC3)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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